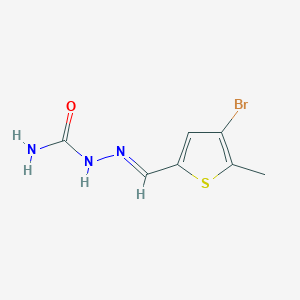
4-bromo-N'-(3-chlorobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(3-chlorobenzylidene)benzohydrazide, also known as BCBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCBH is a hydrazone derivative that possesses a unique molecular structure, making it an attractive candidate for further studies.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide is not fully understood. However, it is believed that 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide interacts with biological molecules such as enzymes and proteins, leading to changes in their conformation and activity. This interaction may be due to the presence of functional groups such as the carbonyl and hydrazone groups in the 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide molecule.
Biochemical and Physiological Effects:
4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide in lab experiments is its unique molecular structure, which makes it an attractive candidate for further studies. 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of using 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its potential as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide and its interactions with biological molecules.
Synthesemethoden
The synthesis of 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide involves the reaction of 3-chlorobenzaldehyde and 4-bromo-benzohydrazide in the presence of ethanol and a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is then filtered and washed with ethanol and water. The final product is obtained as a yellow crystalline powder with a melting point of 224-225°C.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their biological and catalytic activities. 4-bromo-N'-(3-chlorobenzylidene)benzohydrazide has also been used as a precursor in the synthesis of other hydrazone derivatives, which have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
4-bromo-N-[(Z)-(3-chlorophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-12-6-4-11(5-7-12)14(19)18-17-9-10-2-1-3-13(16)8-10/h1-9H,(H,18,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQODCUFPSKHX-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N\NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N'-[(Z)-(3-chlorophenyl)methylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)



![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)